molecular formula C19H27N5O2 B2598310 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one CAS No. 1007043-20-0

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2598310
CAS No.: 1007043-20-0
M. Wt: 357.458
InChI Key: FYQJNWANVVGFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a sophisticated pyrimidine derivative designed for advanced chemical and pharmaceutical research. This compound features a complex molecular architecture that integrates multiple heterocyclic systems, including a 3,5-dimethylpyrazole moiety and a dihydropyrimidin-4-one (pyrimidone) core, linked to a piperidine subunit through a keto-amide functional group. The strategic substitution pattern on the pyrimidine ring, including ethyl and methyl groups, is known to influence the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold in medicinal chemistry. Its structural motifs are commonly investigated for their potential biological activities, as similar pyrimidine and pyrazole-containing compounds are frequently explored in the development of kinase inhibitors and other targeted therapeutic agents . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core structure for building diverse compound libraries in drug discovery programs. The presence of the piperidine ring and the amide linker offers potential for interactions with various enzymatic targets, particularly those with well-defined hydrophobic pockets. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-5-16-15(4)20-19(24-14(3)11-13(2)21-24)23(18(16)26)12-17(25)22-9-7-6-8-10-22/h11H,5-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQJNWANVVGFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)CC(=O)N2CCCCC2)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the construction of the pyrimidine ring, and finally the incorporation of the piperidine moiety.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of Pyrimidine Ring: The pyrazole derivative is then reacted with an appropriate aldehyde and urea or thiourea to form the pyrimidine ring.

    Incorporation of Piperidine Moiety: The final step involves the reaction of the pyrimidine derivative with a piperidine derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Applications

The compound's structure suggests it may exhibit a range of biological activities, particularly in the following areas:

Anticancer Activity

Numerous studies have explored the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have been shown to inhibit various cancer cell lines. A notable study indicated that certain pyrazole derivatives demonstrated significant cytotoxicity against lung carcinoma cell lines, suggesting a potential application in cancer therapy .

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives can possess anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. For instance, some derivatives have been reported to outperform standard anti-inflammatory drugs in specific assays .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Pyrazole derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth and viability . This highlights its potential application in developing new antimicrobial agents.

Case Study 1: Anticancer Screening

A study conducted by Qi et al. evaluated a series of pyrazole derivatives for their anticancer activity against multiple tumor cell lines. Among the tested compounds, those with structural similarities to our target compound exhibited IC₅₀ values as low as 0.021 μmol/L against c-Met and other kinases, indicating potent inhibitory activity .

Case Study 2: Anti-inflammatory Assessment

In another investigation, substituted pyrazoles were assessed for their anti-inflammatory properties using in vivo models. The results demonstrated that specific derivatives significantly reduced inflammation markers compared to controls, suggesting that similar compounds could be developed for therapeutic use .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibitory activity against lung carcinoma (IC₅₀ = 0.021 μmol/L)
Anti-inflammatorySuperior anti-inflammatory effects compared to diclofenac
AntimicrobialEffective against various bacterial strains

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Chemistry

The compound shares structural motifs with synthesized derivatives in , such as pyrimidinone cores and fused heterocyclic systems. Key comparisons include:

Compound Core Structure Key Substituents Functional Groups Potential Applications
Target Compound 3,4-dihydropyrimidin-4-one 3,5-dimethylpyrazol-1-yl, piperidin-1-yl Amide, pyrazole, piperidine Hypothesized kinase inhibition
4i () Pyrimidin-2(1H)-one Tetrazolyl, coumarin-3-yl Tetrazole, coumarin Antimicrobial/antioxidant activity
4j () Pyrimidin-2(1H)-one Thioxo, tetrazolyl, coumarin-3-yl Thione, tetrazole Anticancer research

Key Observations :

Core Flexibility : The dihydropyrimidin-4-one core in the target compound may exhibit distinct puckering conformations compared to planar pyrimidin-2(1H)-one derivatives. Cremer and Pople’s ring-puckering coordinates () could quantify such conformational differences, impacting binding affinity .

Substituent Effects :

  • The piperidin-1-yl group in the target compound likely enhances solubility and membrane permeability compared to the tetrazolyl groups in 4i/4j, which are more polar and rigid .
  • The 3,5-dimethylpyrazole substituent may facilitate hydrogen bonding, analogous to coumarin’s role in 4i/4j for target engagement .

Synthetic Pathways : highlights multi-step syntheses involving condensation and cyclization reactions, suggesting that the target compound may require similar methodologies (e.g., Huisgen cyclization for pyrazole incorporation) .

Methodological Context
  • Crystallography: The SHELX suite () and CCP4 programs () are widely used for structural elucidation of such compounds. For example, SHELXL’s refinement capabilities could resolve the dihydropyrimidinone ring’s puckering, while CCP4 tools might analyze intermolecular interactions in crystal lattices .
  • Conformational Analysis: The Cremer-Pople parameters () could quantify puckering amplitudes in the dihydropyrimidinone ring, differentiating it from flatter analogues like 4i/4j .

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one (CAS Number: 1013750-86-1) is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H25N5O2C_{18}H_{25}N_{5}O_{2} with a molecular weight of 343.4 g/mol . The structure consists of a pyrazole ring fused with a pyrimidine moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting key signaling pathways involved in cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has demonstrated the ability to reduce inflammation markers in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX .

Antioxidant Activity

Antioxidant activity is another important aspect of this compound's biological profile. Studies indicate that it can scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage and various diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It can interfere with key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of caspases .

Case Studies and Research Findings

Several studies have investigated the biological activities of related pyrazole compounds, providing insights into their potential therapeutic applications:

StudyFindings
Aly et al. (2021)Reported that substituted pyrazoles exhibit significant anticancer and anti-inflammatory activities .
Recent SAR StudiesHighlighted the importance of structural modifications in enhancing the biological activity of pyrazole derivatives .
In Vivo StudiesDemonstrated that pyrazole derivatives could effectively reduce tumor size in murine models .

Q & A

Q. Table 1: Representative Synthetic Conditions for Analogous Compounds

StepReaction TypeConditionsCatalyst/ReagentsYieldReference
DHPM coreBiginelli reactionEtOH, reflux, 12 hp-TsOH65%
Pyrazole couplingSuzuki-MiyauraDMF/H₂O, 80°CPd(PPh₃)₄, K₃PO₄72%

Advanced: How can reaction conditions be optimized to mitigate low yields during the introduction of the 2-oxo-2-(piperidin-1-yl)ethyl substituent?

Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency .
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes decomposition.
  • Purification : Column chromatography with ethyl acetate/hexane gradients improves isolation .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Assigns proton environments and confirms substituent regiochemistry (e.g., ethyl vs. methyl groups) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3200 cm⁻¹) .
  • X-ray crystallography : Resolves 3D conformation and validates stereochemistry (e.g., dihydropyrimidinone puckering) .

Q. Table 2: Key Spectral Data from Analogous Structures

TechniqueDiagnostic Peaks/SignalsReference
1H NMRδ 2.35 (s, 3H, CH₃), δ 4.20 (q, 2H, OCH₂CH₃)
X-raySpace group P2₁/c, Z = 4

Advanced: How can researchers resolve contradictions in NMR data between computational predictions and experimental results?

Answer:
Discrepancies may arise from dynamic effects (e.g., tautomerism) or incorrect computational models. Solutions include:

  • 2D NMR (COSY, HSQC) : Maps coupling networks and assigns overlapping signals .
  • DFT calculations : Optimize molecular geometry using software (e.g., Gaussian) to align theoretical/experimental shifts .
  • Variable-temperature NMR : Identifies conformational exchange broadening .

Advanced: What methodologies are effective for studying structure-activity relationships (SAR) of this compound’s bioactivity?

Answer:

  • Systematic substitution : Synthesize derivatives with modified pyrazole, piperidinyl, or ethyl groups to assess pharmacophore requirements .
  • In vitro assays : Test inhibition of kinases or antimicrobial activity using standardized protocols (e.g., MIC assays) .
  • Molecular docking : Predict binding modes to targets (e.g., ATP-binding pockets) using AutoDock Vina .

Q. Table 3: SAR Insights from Pyrimidinone Analogues

ModificationBioactivity TrendReference
Electron-withdrawing pyrazole substituents↑ Kinase inhibition
Bulky piperidinyl groups↓ Solubility, ↑ cytotoxicity

Basic: What are common impurities in the synthesis, and how are they controlled?

Answer:

  • Byproducts : Unreacted intermediates or dimerization products.
  • Analytical methods : HPLC with UV detection (λ = 254 nm) or LC-MS identifies impurities .
  • Purification : Recrystallization (DMF/EtOH, 1:1) or preparative TLC removes contaminants .

Advanced: How can solubility challenges be addressed without compromising bioactivity?

Answer:

  • Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility .
  • Co-solvents : Use cyclodextrins or PEG-based formulations for in vitro assays .
  • Salt formation : Prepare hydrochloride salts via reaction with HCl(g) in Et₂O .

Advanced: What catalytic systems are suitable for enantioselective synthesis of chiral derivatives?

Answer:

  • Chiral ligands : Use (R)-BINAP or Josiphos ligands with Pd or Cu catalysts for asymmetric cross-coupling .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.